molecular formula C16H22N2O2 B12472097 N'-(2-cyclohexylacetyl)-2-methylbenzohydrazide

N'-(2-cyclohexylacetyl)-2-methylbenzohydrazide

Cat. No.: B12472097
M. Wt: 274.36 g/mol
InChI Key: VIOQJQLIWVBWPZ-UHFFFAOYSA-N
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Description

N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide is an organic compound that features a cyclohexyl group, an acetyl group, and a benzohydrazide moiety

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

N'-(2-cyclohexylacetyl)-2-methylbenzohydrazide

InChI

InChI=1S/C16H22N2O2/c1-12-7-5-6-10-14(12)16(20)18-17-15(19)11-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

VIOQJQLIWVBWPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with 2-cyclohexylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide: can be compared with other benzohydrazide derivatives, such as:

Uniqueness

    Structural Features: The presence of the cyclohexyl group and the specific acetylation pattern make N’-(2-cyclohexylacetyl)-2-methylbenzohydrazide unique.

    Biological Activity: Its unique structure may confer distinct biological activities compared to other benzohydrazide derivatives, making it a valuable compound for research and development.

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